Absolute Stereochemical Requirement: MDP (L,D) vs. Inactive Diastereomers (L,L) and (D,D)
MDP recognition by NOD2 is exquisitely stereospecific. The biologically active MDP contains L-alanine at position 1 and D-isoglutamine at position 2 of the dipeptide moiety. Replacement of L-Ala with D-Ala, or D-isoGln with L-isoGln, yields diastereomers that are functionally silent at NOD2. In a bone resorption assay using fetal rat bones in tissue culture, the inactive diastereomers N-acetyl-muramyl-L-alanyl-L-isoglutamine and N-acetyl-muramyl-D-alanyl-D-isoglutamine were at least 1,000-fold less active than MDP over the concentration range of 0.1–10.0 μg/mL [1]. This stereochemical stringency parallels the requirements for adjuvant activity, macrophage activation, and reticuloendothelial system stimulation [1]. The negative control MDP (L-L isomer) is commercially available and validated to produce no NOD2-dependent NF-κB activation, confirming the absolute requirement for the L-Ala–D-isoGln configuration [2].
| Evidence Dimension | Bone resorption activity (⁴⁵Ca release from fetal rat bones, concentration range 0.1–10.0 μg/mL) |
|---|---|
| Target Compound Data | MDP (L-Ala, D-isoGln): active — significant ⁴⁵Ca release (0.1–10.0 μg/mL) |
| Comparator Or Baseline | MDP (L-Ala, L-isoGln) and MDP (D-Ala, D-isoGln): at least 1,000-fold less active |
| Quantified Difference | >1,000-fold difference in potency |
| Conditions | Fetal rat bone tissue culture; ⁴⁵Ca release assay; concentration range 0.1–10.0 μg/mL; Infection and Immunity, 1982 |
Why This Matters
This extreme stereochemical dependence means that any procurement of 'MDP' that lacks verified L-Ala–D-isoGln configuration (e.g., racemic or mis-synthesized material) may be functionally inert; the L,D-configuration is the gatekeeper of all biological activity.
- [1] Dewhirst FE. N-acetyl muramyl dipeptide stimulation of bone resorption in tissue culture. Infection and Immunity. 1982; 35(1):133-137. DOI: 10.1128/iai.35.1.133-137.1982. View Source
- [2] InvivoGen. MDP Control — NOD2 Agonist Negative Control (L-L isomer). Product specification sheet. View Source
